molecular formula C21H19N5O3 B12153107 N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12153107
M. Wt: 389.4 g/mol
InChI Key: YRHZLBGSUKVDJK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name systematically describes its core structure and substituents. The parent hydrocarbon framework is identified as 1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene , indicating a 14-membered tricyclic system fused via three bridgehead positions (denoted by the 8.4.0.0^{3,8} notation). The numbering begins at the nitrogen atom in position 1, with subsequent positions assigned to nitrogen atoms at 7 and 9.

Molecular Formula Derivation:

  • Tricyclic Core : The base structure contains 14 carbon atoms, three nitrogen atoms, and three double bonds.
  • Substituents :
    • N-[(furan-2-yl)methyl] : Adds C₅H₅O (furanomethyl group).
    • 6-imino : Introduces an =NH group.
    • 11-methyl : Adds a CH₃ group.
    • 2-oxo : Incorporates a ketone oxygen.
    • 7-(prop-2-en-1-yl) : Contributes C₃H₅ (allyl group).
    • 5-carboxamide : Adds CONH₂, modified by the furanmethyl substitution.

Combining these components yields the molecular formula C₂₁H₁₉N₅O₃ .

Table 1: Atomic Contributions to the Molecular Formula
Component Carbon Hydrogen Nitrogen Oxygen
Tricyclic Core 14 10 3 0
Furanmethyl (C₅H₅O) 5 5 0 1
Allyl (C₃H₅) 3 5 0 0
Methyl (CH₃) 1 3 0 0
Imino (=NH) 0 1 1 0
Oxo (O) 0 0 0 1
Carboxamide (CONH₂) 1 2 1 1
Total 21 19 5 3

Tricyclic Core Architecture: [8.4.0.0³,⁸]tetradeca-pentaene System Characterization

The tricyclic framework consists of three fused rings:

  • 8-Membered Ring : Formed by bridging positions 3 and 8.
  • 4-Membered Ring : Created via a bridge between positions 8 and 12.
  • 0-Membered Bridge : Connects positions 3 and 8, reinforcing rigidity.

Key Features:

  • Double Bonds : Five conjugated double bonds at positions 3(8), 4, 9, 11, and 13 create a planar, aromatic-like system.
  • Nitrogen Placement : Three nitrogen atoms occupy positions 1, 7, and 9, with the nitrogen at position 1 participating in the carboxamide group.
  • Bridgehead Strain : The 4-membered ring introduces angular strain, offset by conjugation across the tricyclic system.
Figure 1: Schematic Representation of the Tricyclic Core
Positions:  
1 (N) – 2 (C=O) – 3 (C) – 4 (C=C) – 5 (CONH-) – 6 (=N-) – 7 (N-CH₂-C₃H₅)  
|           |            |            |  
8 (C) – 9 (N) – 10 (C) – 11 (CH₃) – 12 (C) – 13 (C=C) – 14 (C)  

Substituent Configuration Analysis: Furanmethyl, Propenyl, and Imine-Oxo Groups

Furanmethyl Group (Position 5):

  • Attached to the carboxamide nitrogen at position 5.
  • The furan ring (C₄H₃O) provides electron-withdrawing effects via its oxygen atom, polarizing the carboxamide’s N–H bond.
  • Spatial Orientation : The methylene linker (-CH₂-) allows rotational flexibility, enabling interaction with adjacent hydrophobic regions.

Propenyl Group (Position 7):

  • An allyl substituent (-CH₂-CH₂-CH₂) bonded to the nitrogen at position 7.
  • Electronic Effects : The π-electrons of the allyl group conjugate with the tricyclic core, stabilizing positive charge density at N7.
  • Steric Impact : The propenyl chain extends outward, creating steric hindrance that influences binding interactions.

Imine-Oxo System (Positions 2 and 6):

  • 2-Oxo Group : A ketone at position 2 participates in resonance with the adjacent double bond, enhancing electrophilicity.
  • 6-Imino Group : The =NH group at position 6 acts as a hydrogen bond donor, facilitating interactions with electron-rich moieties.
Table 2: Substituent Electronic and Steric Properties
Substituent Position Electronic Effect Steric Contribution
Furanmethyl 5 Electron-withdrawing (inductive) Moderate (flexible CH₂ linker)
Propenyl 7 π-Conjugation High (allyl chain)
Imine (=NH) 6 Hydrogen bond donation Low
Oxo (C=O) 2 Resonance stabilization Negligible

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-3-8-25-17(22)15(20(27)23-12-14-7-5-10-29-14)11-16-19(25)24-18-13(2)6-4-9-26(18)21(16)28/h3-7,9-11,22H,1,8,12H2,2H3,(H,23,27)

InChI Key

YRHZLBGSUKVDJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. The initial step often includes the preparation of the furan-2-ylmethylamine, which is then reacted with various reagents to form the desired triazatricyclo framework. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amine derivatives, and substituted furan compounds.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Triazole Derivatives ()

Compounds 16 and 17 in share heterocyclic frameworks (tetrahydrofuran, triazole) but differ in substituents:

  • Fluorinated chains : 16 and 17 contain heptadecafluoroundecanamido groups, enhancing hydrophobicity and metabolic stability compared to the target compound’s propenyl and furan groups .

1,3,4-Oxadiazoles with Furan Substituents ()

  • Core structure: 2-amino-1,3,4-oxadiazoles lack the tricyclic system but share furan-derived substituents.
  • Synthetic routes : Both classes employ semicarbazide intermediates, but the target compound’s tricyclic core requires additional cyclization steps .
  • Bioactivity: Oxadiazoles are known for antimicrobial and anti-inflammatory properties, whereas the target’s imino group may confer distinct reactivity in metal coordination or enzyme binding .

Furan-Containing Pesticides ()

  • Structural parallels : Pesticides like furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share furan rings but lack the tricyclic backbone.
  • Functional groups: The dichloroacetyl group in furilazole enhances electrophilicity for herbicide activity, contrasting with the target compound’s carboxamide and imino groups, which are more suited for targeted inhibition .

Structural and Functional Comparison Table

Compound Class Core Structure Key Substituents Potential Applications
Target Compound Tricyclic triazatricyclo Furan-2-ylmethyl, propenyl, imino Kinase/protease inhibition
Fluorinated Triazoles (16/17) Tetrahydrofuran-triazole Heptadecafluoroundecanamido Antiviral/nucleoside analogs
1,3,4-Oxadiazoles Oxadiazole Furan, substituted phenyl Antimicrobial/anti-inflammatory
Pesticides (e.g., furilazole) Oxazolidine Dichloroacetyl, furan Herbicide

Key Research Findings

  • Synthetic complexity : The tricyclic core of the target compound necessitates multi-step cyclization, contrasting with the linear synthesis of oxadiazoles or triazoles .
  • Substituent effects : The propenyl group may enhance membrane permeability compared to fluorinated chains, which improve stability but increase molecular weight .
  • Diverse bioactivity: While furan-containing pesticides rely on electrophilic reactivity, the target compound’s hydrogen-bonding motifs (imino/oxo) suggest a mechanism distinct from biocide action .

Biological Activity

N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a unique structural arrangement that includes a furan ring and a triazatricyclo framework. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Structural Features

The compound's structure can be broken down into several key components:

Structural Feature Description
Furan Ring Contributes to the compound's aromatic properties and potential biological activity.
Imine Group May participate in various chemical reactions and interactions with biological targets.
Triazatricyclo Framework Provides a unique spatial arrangement that may enhance binding to biological receptors.
Carboxamide Moiety Increases solubility and may influence pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of furan derivatives with suitable amines to form imine intermediates followed by cyclization processes. Common solvents include dichloromethane or ethanol, with catalysts such as palladium or copper complexes often employed.

Antimicrobial Properties

Research indicates that compounds similar to N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo have shown significant antimicrobial activity:

  • Mechanism of Action : The furan moiety is known to exhibit antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound possess activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 μg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Viability Assays : Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Research Findings : A study indicated that similar triazatricyclic compounds exhibit cytotoxic effects against human cancer cell lines with IC50 values in the low micromolar range .

Summary of Biological Activities

The following table summarizes various studies on the biological activities associated with N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo derivatives:

Study/Source Biological Activity Findings
Castro-Falcon et al. (2023) AntimicrobialEffective against MRSA and VRE strains; MIC values between 0.5 - 4 μg/mL
Wang et al. (2022) AnticancerInduced apoptosis in cancer cell lines; IC50 values < 10 μM
Benchchem Broad-spectrum activityActive against various bacterial strains; potential for further development

Q & A

Basic: What are the key structural features of this compound that influence its chemical reactivity?

The compound’s triazatricyclic core (containing three fused nitrogen-bearing rings) and substituents like the furan-2-ylmethyl, prop-2-en-1-yl, and imino groups dictate its reactivity. The conjugated π-system of the triazatricyclic framework enables electron delocalization, while the imino group (C=NH) and carbonyl (C=O) moieties participate in hydrogen bonding and nucleophilic additions. The prop-2-en-1-yl group introduces potential for [2+2] cycloaddition or radical-based reactions under UV light .

Methodological Insight : To confirm reactivity hypotheses, perform frontier molecular orbital (FMO) analysis via density functional theory (DFT) to identify electrophilic/nucleophilic sites. Pair this with experimental probes like UV-irradiation for photochemical reactions .

Basic: What synthetic strategies are recommended for constructing the triazatricyclic core?

The core can be synthesized via multi-step cyclization. A common approach involves:

Precursor assembly : Combine a substituted pyridine or pyrimidine with a furan-containing amine under Buchwald-Hartwig coupling conditions to form the imino linkage.

Cyclization : Use a Pd-catalyzed intramolecular C–N coupling to close the triazatricyclic ring. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to suppress byproducts like dimerized intermediates .

Data Validation : Monitor reaction progress via LC-MS and isolate intermediates using flash chromatography (silica gel, hexane/EtOAc gradient). Confirm regioselectivity via ¹H-¹³C HMBC NMR .

Advanced: How can reaction yields be optimized in multi-step syntheses involving allyl (prop-2-en-1-yl) groups?

Allyl groups are prone to undesired polymerization or β-hydride elimination. Mitigate this by:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Ru-based catalysts for selective coupling.
  • Additives : Use radical inhibitors like TEMPO (0.1–1 mol%) to suppress allyl polymerization.
  • Flow chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce residence time of reactive intermediates .

Case Study : A 2024 study achieved 78% yield in a similar triazatricyclic synthesis by switching from batch to flow reactors and adding 0.5 mol% TEMPO .

Advanced: How do computational methods aid in predicting biological targets for this compound?

Molecular docking : Use AutoDock Vina to screen the compound against kinase or GPCR libraries. Prioritize targets with binding energy ≤ −8.0 kcal/mol.

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy to validate docking results .

Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states (e.g., imino vs. enamine tautomers) using pH-dependent DFT calculations .

Advanced: How can spectral data discrepancies (e.g., ¹³C NMR shifts) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Address this by:

Variable-temperature NMR : Acquire spectra at 25°C and −40°C to freeze conformational exchange.

X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to resolve ambiguous assignments. A 2025 study resolved imino/oxo tautomerism in a related compound via Cu-Kα radiation crystallography .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Preparative HPLC : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient. Adjust pH to 3.0 to protonate the imino group and improve peak resolution.
  • Crystallization : Screen solvents (e.g., EtOAc/hexane vs. DCM/MeOH) to obtain single crystals for structural validation .

Yield Benchmark : Typical isolated yields range from 45–65% after HPLC, but crystallization can improve purity to >98% .

Advanced: What strategies address low solubility in aqueous buffers during bioassays?

Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

Prodrug design : Synthesize a phosphate ester derivative of the carboxamide group to enhance hydrophilicity.

Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) for sustained release .

Validation : Measure solubility via shake-flask method (USP guidelines) and confirm stability via LC-MS after 24h in PBS .

Advanced: How can reaction pathways be deconvoluted when byproducts dominate?

Mechanistic probes : Add isotopically labeled reagents (e.g., D₂O) to track proton transfer steps via MS/MS.

In situ IR : Monitor carbonyl (C=O, ~1700 cm⁻¹) and imino (C=N, ~1650 cm⁻¹) bands to identify intermediates.

Computational modeling : Use Gaussian 16 to calculate transition-state energies and identify rate-limiting steps .

Example : A 2025 study attributed byproduct formation to a competing [1,3]-sigmatropic shift, which was suppressed by lowering reaction temperature to 60°C .

Basic: What analytical techniques are critical for characterizing this compound?

  • HRMS : Confirm molecular formula (e.g., ESI+ mode, resolving power ≥30,000).
  • 2D NMR : Use ¹H-¹³C HSQC and HMBC to assign quaternary carbons and imino protons.
  • PXRD : Verify crystallinity and polymorphic forms if solubility issues arise .

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